

Spectroscopic Profile of 2,4-Dimethoxy-5-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2,4-Dimethoxy-5-nitropyridine

CAS No.: 607373-84-2

Cat. No.: B1454493

[Get Quote](#)

This guide provides a comprehensive technical overview of the spectroscopic characteristics of **2,4-Dimethoxy-5-nitropyridine** (CAS No: 607373-84-2; Molecular Formula: $C_7H_8N_2O_4$; Molecular Weight: 184.15 g/mol).^{[1][2]} While direct experimental spectra for this specific molecule are not widely available in peer-reviewed literature, this document synthesizes data from closely related analogues and foundational spectroscopic principles to present a robust, predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectral properties of substituted nitropyridines.

The structural framework of **2,4-Dimethoxy-5-nitropyridine**, featuring a pyridine ring with two electron-donating methoxy groups and one electron-withdrawing nitro group, gives rise to a unique electronic environment. This environment dictates its characteristic spectral signature, which is invaluable for its identification, purity assessment, and the study of its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For **2,4-Dimethoxy-5-nitropyridine**, both ^1H and ^{13}C NMR are critical for confirming the substitution pattern on the pyridine ring.

Predicted ^1H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methoxy groups. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, deshielding nearby protons, while the methoxy groups are electron-donating, causing a shielding effect.

Table 1: Predicted ^1H NMR Chemical Shifts and Multiplicities

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H-3	~6.5 - 6.8	s	N/A	Shielded by two adjacent methoxy groups.
H-6	~8.8 - 9.1	s	N/A	Deshielded by the adjacent nitro group and the ring nitrogen.
OCH ₃ (C-2)	~4.0 - 4.2	s	N/A	Typical range for a methoxy group on an aromatic ring.
OCH ₃ (C-4)	~3.9 - 4.1	s	N/A	Similar to the C-2 methoxy, slightly different due to its position relative to the nitro group.

Note: Predictions are based on analysis of related structures and general principles of NMR spectroscopy. The spectrum is typically recorded in CDCl₃ or DMSO-d₆.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbons directly attached to the electronegative oxygen and nitrogen atoms will appear at lower field (higher ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts

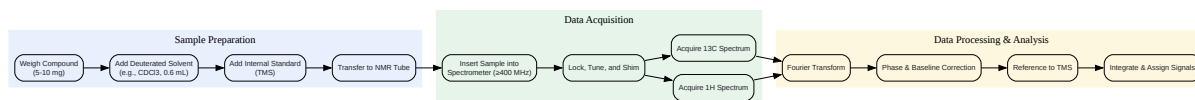
Carbon Assignment	Predicted Chemical Shift (δ, ppm)	Rationale
C-2	~165 - 168	Attached to oxygen and adjacent to ring nitrogen.
C-3	~95 - 100	Shielded by two methoxy groups.
C-4	~155 - 158	Attached to oxygen.
C-5	~135 - 140	Attached to the nitro group.
C-6	~145 - 150	Adjacent to the ring nitrogen and influenced by the nitro group.
OCH ₃ (C-2)	~55 - 58	Typical for methoxy carbons.
OCH ₃ (C-4)	~54 - 57	Typical for methoxy carbons.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.

Step-by-Step NMR Acquisition Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **2,4-Dimethoxy-5-nitropyridine** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3] The choice of solvent is critical and can slightly influence chemical shifts.[4]
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
 - Shim the magnetic field to achieve optimal resolution.
 - Set the appropriate spectral width and number of scans. For ¹H NMR, 8-16 scans are typically sufficient. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
- Data Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - If necessary, perform two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) to confirm assignments.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
 - Reference the chemical shifts to the internal standard.



[Click to download full resolution via product page](#)

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For **2,4-Dimethoxy-5-nitropyridine**, the key vibrational modes will be associated with the nitro group, the C-O bonds of the methoxy groups, and the aromatic pyridine ring.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~1520 - 1560	Nitro (NO ₂)	Asymmetric Stretch
~1340 - 1380	Nitro (NO ₂)	Symmetric Stretch
~1600 - 1620	Aromatic Ring	C=C and C=N Stretch
~1250 - 1300	Aryl Ether	Asymmetric C-O-C Stretch
~1020 - 1080	Aryl Ether	Symmetric C-O-C Stretch
~2850 - 3000	Methoxy (CH ₃)	C-H Stretch

Note: The presence of strong absorption bands for the nitro group is a key diagnostic feature in the IR spectrum.

Experimental Protocol for IR Data Acquisition

Step-by-Step ATR-FTIR Protocol:

- Sample Preparation: Place a small amount of the solid **2,4-Dimethoxy-5-nitropyridine** sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrument Setup:
 - Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
 - Apply pressure to the sample to ensure good contact with the crystal.
- Data Acquisition:
 - Collect the spectrum over the range of 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing:
 - Perform a background subtraction.
 - Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Predicted Mass Spectrum Data

For **2,4-Dimethoxy-5-nitropyridine**, a soft ionization technique like Electrospray Ionization (ESI) is expected to show a prominent protonated molecular ion.

- Molecular Ion (M^+): $m/z = 184.05$
- Protonated Molecular Ion ($[M+H]^+$): $m/z = 185.06$

Under harder ionization conditions like Electron Ionization (EI), fragmentation would be expected.

Table 4: Plausible Fragmentation Patterns

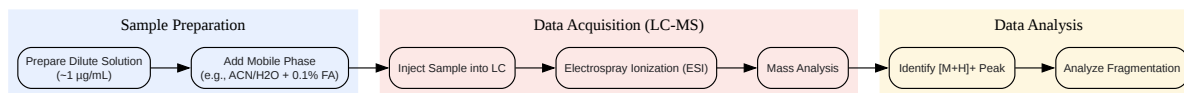
Fragment Ion (m/z)	Loss
169	Loss of •CH ₃
154	Loss of •NO
138	Loss of •NO ₂
124	Loss of •CH ₃ and •NO ₂

Experimental Protocol for MS Data Acquisition

Step-by-Step LC-MS (ESI) Protocol:

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent system like acetonitrile/water with 0.1% formic acid.
- Instrument Setup:
 - Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.
 - Set the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to optimal values for the compound class.
 - Operate in positive ion mode to observe the [M+H]⁺ ion.
- Data Acquisition:
 - Infuse the sample directly or inject it through an LC column.
 - Acquire data over a suitable mass range (e.g., m/z 50-500).
- Data Analysis:

- Identify the molecular ion peak.
- Analyze any in-source fragmentation or adducts that may be present.



[Click to download full resolution via product page](#)

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

The spectroscopic data for **2,4-Dimethoxy-5-nitropyridine** can be reliably predicted based on the well-understood principles of NMR, IR, and MS, and by comparison with analogous structures. The key identifying features are the two singlet signals for the aromatic protons in the ¹H NMR spectrum, the characteristic strong IR absorptions of the nitro group, and a protonated molecular ion at m/z 185 in the ESI mass spectrum. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality data for this and related compounds, ensuring accurate characterization and quality control in a research and development setting.

References

- Supporting information - The Royal Society of Chemistry. (n.d.).
- Chemsrc. (n.d.). Heterocyclic compound | Chemical Product Catalog.
- BLD Pharm. (n.d.). 607373-84-2|**2,4-Dimethoxy-5-nitropyridine**.
- Geetha, R., Meera, M. R., Vijayakumar, C., Premkumar, R., Arul Prakash, P., & Mohamed Jaabir, M. S. (n.d.). Synthesis, Spectroscopic Characterization, Molecular Docking and in Vitro Cytotoxicity Evaluation Studies on 6-Methoxy-8-Nitroquinoline Hydrogen Sulphate: A Novel Cervical Cancer Drug. Taylor & Francis Online.
- PubMed Central. (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes.
- ResearchGate. (2022). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones.

- PubMed. (2012). Identification and characterization of 2,5-dimethoxy-4-nitro- β -phenethylamine (2C-N)--a new member of 2C-series of designer drug.
- ResearchGate. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].
- ECHEMI. (n.d.). **2,4-Dimethoxy-5-nitropyridine** Formula.
- RSC Publishing. (n.d.). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones.
- Semantic Scholar. (n.d.). Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Methylpyridine.
- PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis Landscape: The Role of 2-Methoxy-5-nitropyridine in Complex Organic Molecules.
- PMC. (n.d.). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones.
- Molbase. (n.d.). 2-[(5-NITRO-2-PYRIDYL)OXY]ETHAN-1-OL|143071-39-0.
- Eurisotop. (n.d.). NMR Solvent data chart.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. *The Journal of Organic Chemistry*, 62(21), 7512-7515.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 2-[(5-NITRO-2-PYRIDYL)OXY]ETHAN-1-OL|143071-39-0 - MOLBASE Encyclopedia [m.molbase.com]
- 4. Identification and characterization of 2,5-dimethoxy-4-nitro- β -phenethylamine (2C-N)--a new member of 2C-series of designer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Dimethoxy-5-nitropyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1454493/docs#spectroscopic-profile-of-2-4-dimethoxy-5-nitropyridine-a-technical-guide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)